molecular formula C6H11F2N3O B13433857 (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13433857
M. Wt: 179.17 g/mol
InChI Key: IHNGDRZIEHEHPT-UHFFFAOYSA-N
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Description

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Imidamide Formation: The final step involves the formation of the imidamide group through a reaction with hydroxylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline
  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
  • 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

Uniqueness

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide stands out due to its unique combination of a difluoropyrrolidine ring and an imidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H11F2N3O

Molecular Weight

179.17 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H11F2N3O/c7-6(8)1-2-11(4-6)3-5(9)10-12/h12H,1-4H2,(H2,9,10)

InChI Key

IHNGDRZIEHEHPT-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1(F)F)C/C(=N/O)/N

Canonical SMILES

C1CN(CC1(F)F)CC(=NO)N

Origin of Product

United States

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